![molecular formula C15H14KN5O3 B13397490 Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)
Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate involves the reaction of 6-oxo-3H-purin-9-yl with propylamine to form the intermediate compound. This intermediate is then reacted with 4-aminobenzoic acid in the presence of potassium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often retain the neuroprotective and cognitive-enhancing properties of the parent compound .
Applications De Recherche Scientifique
Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of purine derivatives and their reactions.
Biology: Investigated for its role in cellular processes and neuroprotection.
Medicine: Explored for its potential in treating neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the development of cognitive enhancers and neuroprotective agents
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets in the brain. It binds to purinergic receptors, modulating neurotransmitter release and enhancing synaptic plasticity. This leads to improved cognitive function and neuroprotection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with neuroprotective properties.
Caffeine: A stimulant that also interacts with purinergic receptors.
Theophylline: A bronchodilator with cognitive-enhancing effects
Uniqueness
Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate is unique due to its specific structure, which allows for efficient transport into and out of the brain. This property makes it particularly effective as a cognitive enhancer and neuroprotective agent .
Propriétés
Formule moléculaire |
C15H14KN5O3 |
|---|---|
Poids moléculaire |
351.40 g/mol |
Nom IUPAC |
potassium;4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoate |
InChI |
InChI=1S/C15H15N5O3.K/c21-14-12-13(17-8-18-14)20(9-19-12)7-1-6-16-11-4-2-10(3-5-11)15(22)23;/h2-5,8-9,16H,1,6-7H2,(H,22,23)(H,17,18,21);/q;+1/p-1 |
Clé InChI |
UQELTGOTGXJSMX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1C(=O)[O-])NCCCN2C=NC3=C2N=CNC3=O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fmoc-[Fmoc-Hmb]-Leu-OH](/img/structure/B13397413.png)
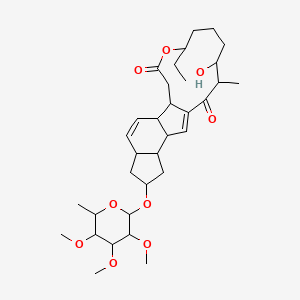
![1-[2,6-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-4-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13397415.png)
![5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B13397427.png)
![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)
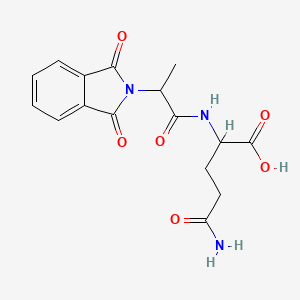
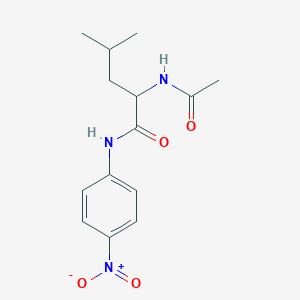
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13397440.png)


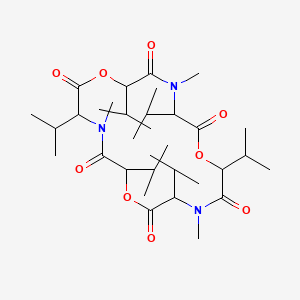
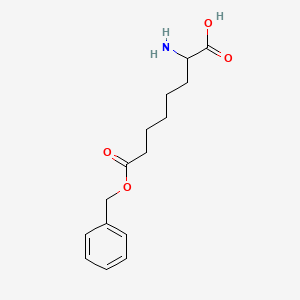
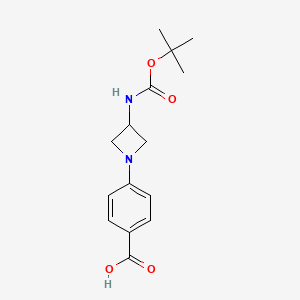
![(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate](/img/structure/B13397496.png)
